molecular formula C26H45NO21 B080962 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 13007-32-4

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Cat. No.: B080962
CAS No.: 13007-32-4
M. Wt: 707.6 g/mol
InChI Key: IEQCXFNWPAHHQR-YKLSGRGUSA-N
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Description

Lacto-N-neotetraose is a synthetic tetrasaccharide that is one of the most abundant neutral core human milk oligosaccharides. It is composed of four monosaccharides: D-galactose, N-acetylglucosamine, D-galactose, and D-glucose, arranged in a linear sequence. Lacto-N-neotetraose is known for its significant role in infant nutrition, particularly in promoting gut health and immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lacto-N-neotetraose can be synthesized through chemical synthesis, enzymatic catalysis, and microbial fermentation. The chemical synthesis involves multi-step reactions that require expensive raw materials, making it less cost-effective for large-scale production .

In enzymatic catalysis, specific enzymes such as β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase are used to catalyze the formation of lacto-N-neotetraose from simpler sugar molecules .

Industrial Production Methods

Microbial fermentation is considered the most promising method for industrial production due to its environmental friendliness and cost-effectiveness. In this method, genetically engineered strains of bacteria such as Escherichia coli and Bacillus subtilis are used to produce lacto-N-neotetraose. The production process involves optimizing the expression levels of key enzymes and balancing the supply of precursors such as UDP-N-acetylglucosamine and UDP-galactose .

Chemical Reactions Analysis

Types of Reactions

Lacto-N-neotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include simpler sugars such as D-galactose, N-acetylglucosamine, and D-glucose, as well as more complex oligosaccharides depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

Lacto-N-neotetraose exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, stimulating the growth of beneficial bacteria such as bifidobacteria. This, in turn, enhances gut health and immunity. Additionally, lacto-N-neotetraose has anti-inflammatory properties and can modulate the immune response by inducing the expression of type 2 immune response genes .

Comparison with Similar Compounds

Lacto-N-neotetraose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-fucopentaose. it is unique in its specific arrangement of monosaccharides and its ability to promote the growth of bifidobacteria more effectively .

List of Similar Compounds

Properties

CAS No.

13007-32-4

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1

InChI Key

IEQCXFNWPAHHQR-YKLSGRGUSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Key on ui other cas no.

13007-32-4

physical_description

Solid

Synonyms

Gal-1-4-GlcNAc-1-3-Gal-1-4-Glc
Galbeta4GlcNAcbeta3Galbeta4Glc
neolactotetraose

Origin of Product

United States

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